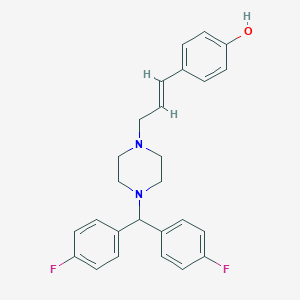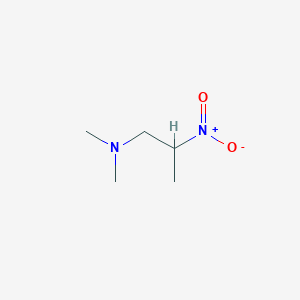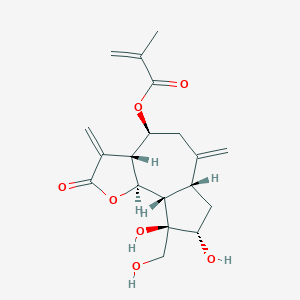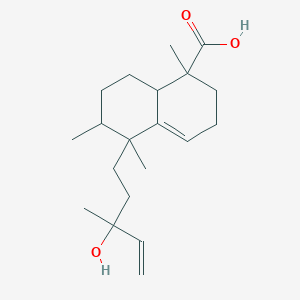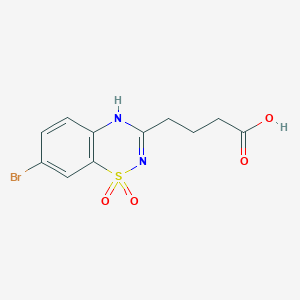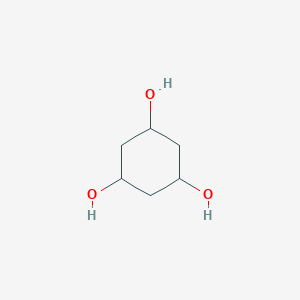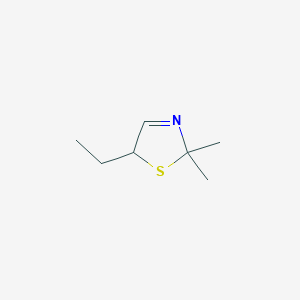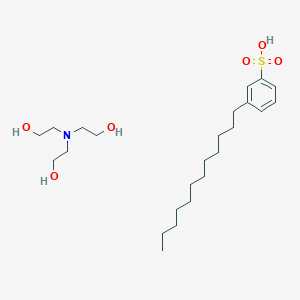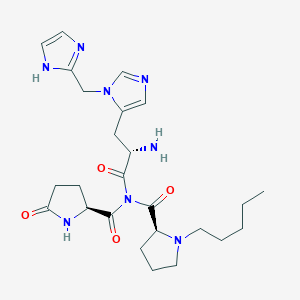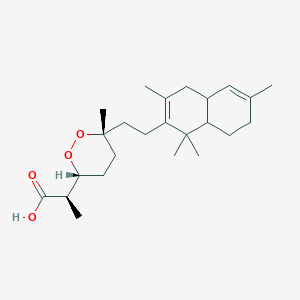
Trunculin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trunculin A is a natural product that is isolated from the marine sponge, Ircinia variabilis. It belongs to the class of macrolide compounds and possesses a unique structure that makes it a promising candidate for various applications in scientific research. Trunculin A has been found to exhibit potent biological activities such as antitumor, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
Actin-Latrunculin A Structure and Function
Latrunculin A is extensively used to sequester monomeric actin in living cells. It forms a 1:1 stoichiometric complex with actin, significantly affecting actin's interaction with other proteins like profilin and thymosin beta(4). This interaction leads to insights into actin's allosteric properties and its role in cellular structures and functions (Yarmola et al., 2000).
Latrunculin's Interaction with Actin Monomers
Latrunculin-A disrupts the actin cytoskeleton by associating with actin monomers, preventing their polymerization. This specific action has made it a valuable tool in cell biology for understanding actin dynamics, as its mode of action is simpler compared to other actin-disrupting drugs (Morton et al., 2000).
Trunculins from Marine Sponges
Trunculins, including Latrunculin A, are derived from marine sponges and have shown cytotoxicity against various cell lines. These compounds, characterized by their unique norsesterterpenoid cyclic peroxide structures, are significant for their biological activities, highlighting their potential in biomedical research (Hirade et al., 2019).
Effect on Cellular Morphology and Adhesions
Latrunculin-A has been observed to induce notable changes in the morphology of cultured human trabecular meshwork cells, including cell rounding and disruption of actin filaments. This disruption highlights the potential of Latrunculin-A in studies related to cell adhesion and cytoskeletal dynamics (Cai et al., 2000).
Influence on Protein Structure and Function
Research on proteins like alpha-crystallin has shown that modifications like truncation and deamidation can significantly alter their structural and functional properties. This insight is vital for understanding protein behavior in various biological processes and diseases (Chaves et al., 2008).
Propriétés
Numéro CAS |
105969-64-0 |
|---|---|
Nom du produit |
Trunculin A |
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(2R)-2-[(3R,6R)-6-methyl-6-[2-(1,1,3,6-tetramethyl-4a,7,8,8a-tetrahydro-4H-naphthalen-2-yl)ethyl]dioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1 |
Clé InChI |
BGJFOTULBGQTPJ-RFYXGITPSA-N |
SMILES isomérique |
CC1=CC2CC(=C(C(C2CC1)(C)C)CC[C@@]3(CC[C@@H](OO3)[C@@H](C)C(=O)O)C)C |
SMILES |
CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C |
SMILES canonique |
CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



